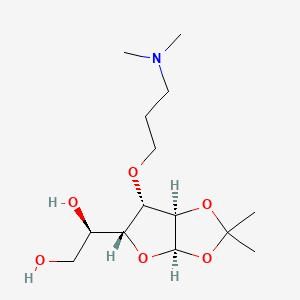
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Hydroxylation Studies
- Hydroxylation of Substituted Anilines and Acetanilides: Research by Daly et al. (1968) investigated the hydroxylation of various substituted anilines and acetanilides, including the hydroxylation of 4-chloro- and 4-fluoro-acetanilides to 4-hydroxy derivatives (Daly, Guroff, Udenfriend, & Witkop, 1968).
Agricultural Applications
- Protection of Corn from Herbicidal Injury: Leavitt and Penner (1978) explored the use of the antidote R-25788 to protect corn seedlings from injury by various acetanilide herbicides (Leavitt & Penner, 1978).
- Synthesis and Application of Herbicide Antidotes: Sacher et al. (1983) reported on chemical safeners for the use of acetanilide herbicides in grain sorghum, emphasizing the effectiveness of 2,4-disubstituted-thiazoles (Sacher, Lee, Schafer, & Howe, 1983).
Environmental Impact and Detection
- Designing Enzyme-Linked Immunosorbent Assays for Genotoxic Metabolites: Tessier and Clark (1999) reported on the design of competitive enzyme-linked immunosorbent assays for detecting environmental contaminants related to chloroacetanilide herbicides (Tessier & Clark, 1999).
Soil Interaction and Degradation
- Adsorption and Bioactivity in Soils: Research by Weber and Peter (1982) focused on the adsorption and bioactivity of acetanilide herbicides in soils, correlating these factors with soil parameters (Weber & Peter, 1982).
- Anaerobic Transformation of Acetanilide Herbicides: Stamper, Traina, and Tuovinen (1997) studied the transformation of acetanilide herbicides under anaerobic conditions, particularly examining the role of sulfate-reducing bacteria (Stamper, Traina, & Tuovinen, 1997).
Synthesis and Characterization
- Synthesis of 2-Hydroxy-N-Methyl Acetanilide: A study by Zheng Ling (2006) detailed the synthesis process and characterization of 2-hydroxy-N-methyl acetanilide (Zheng Ling, 2006).
Chemoproteomic Profiling
- Profiling of Acetanilide Herbicides: Counihan et al. (2017) conducted chemoproteomic profiling of acetanilide herbicides, revealing their role in inhibiting fatty acid oxidation (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Additional References
Several other studies provide insights into the properties, transformations, and environmental interactions of acetanilide compounds. These include the works of Nagrimanov et al. (2018) on the thermochemistry of drugs (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018), Meth–Cohn, Narine, and Tarnowski (1981) on the synthesis of chloroquinolinecarbaldehydes (Meth–Cohn, Narine, & Tarnowski, 1981), and Singh, Kumar, and Mishra (2018) on the pharmacological aspects of acetanilide derivatives (Singh, Kumar, & Mishra, 2018).
Eigenschaften
CAS-Nummer |
3613-84-1 |
|---|---|
Produktname |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Molekularformel |
C10H11Cl2NO3 |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-3-1-2-4-8(7)15/h1-4,9,14-15H,5-6H2 |
InChI-Schlüssel |
GZFGDLGLBNEVDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
3613-84-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)




![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)







